1-(2-Fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylicacid
Description
1-(2-Fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid is a bicyclic carboxylic acid derivative characterized by a fluorophenyl substituent at the 2-position of the bicyclo[2.1.1]hexane scaffold. The bicyclo[2.1.1]hexane system imparts rigidity and unique spatial geometry, while the fluorine atom on the aromatic ring modulates electronic properties and lipophilicity.
Properties
Molecular Formula |
C13H13FO2 |
|---|---|
Molecular Weight |
220.24 g/mol |
IUPAC Name |
1-(2-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid |
InChI |
InChI=1S/C13H13FO2/c14-11-4-2-1-3-9(11)13-6-8(7-13)5-10(13)12(15)16/h1-4,8,10H,5-7H2,(H,15,16) |
InChI Key |
XQAZVRHHSDEKDU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C2)(C1C(=O)O)C3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-Fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid typically involves a [2 + 2] cycloaddition reaction. One common method is the photochemical cycloaddition of 1,5-dienes using a mercury lamp . This reaction forms the bicyclo[2.1.1]hexane core, which can then be functionalized with a fluorophenyl group and a carboxylic acid group. The reaction conditions often require specific equipment and glassware, making it challenging to scale up .
Chemical Reactions Analysis
1-(2-Fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, while the carboxylic acid group can participate in nucleophilic substitution reactions.
Cycloaddition: The bicyclo[2.1.1]hexane core can undergo further cycloaddition reactions to form more complex structures.
Scientific Research Applications
1-(2-Fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing new drugs due to its unique structure and potential biological activity.
Materials Science: The compound’s rigid bicyclic structure makes it useful in the development of new materials with specific mechanical properties.
Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexane-2-carboxylic Acid
- Structure : Features a dichlorophenyl group (3,4-Cl₂) instead of 2-fluorophenyl.
- Key Differences: Chlorine atoms are stronger electron-withdrawing groups than fluorine, increasing the acidity of the carboxylic acid (pKa ~2-3 vs. ~4-5 for fluorine) . Higher lipophilicity (ClogP ≈ 3.5 vs.
rac-(1R,4R,5R)-1-(3,4,5-Trifluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic Acid
- Structure : Trifluorophenyl substitution at the 3,4,5 positions.
- Key Differences :
1-[3-(Trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-2-carboxylic Acid
Variations in the Bicyclic Scaffold
1-(2-Fluorophenyl)cyclohexanecarboxylic Acid
- Structure : Cyclohexane replaces bicyclo[2.1.1]hexane.
- Key Differences :
4-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic Acid
- Structure : Contains an oxygen atom in the bicyclo ring (2-oxabicyclo).
- Key Differences :
2-Aminobicyclo[2.1.1]hexane-2-carboxylic Acid
- Structure: Amino group replaces the fluorophenyl substituent.
- Key Differences: Basic amino group (pKa ~9.5) introduces a positive charge at physiological pH, affecting solubility and target binding. Potential for salt bridge formation in biological systems .
Comparison Table
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 1-(2-Fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid with high purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with Friedel-Crafts acylation or cycloaddition strategies. For example, bicyclo[2.1.1]hexane cores can be synthesized via Lewis acid-catalyzed (3+2)-cycloadditions between bicyclo[1.1.0]butanes and ketenes, followed by fluorophenyl group introduction . Critical parameters include:
- Temperature : Maintaining sub-0°C during cycloaddition to minimize side reactions.
- Solvent Choice : Dichloromethane or THF for optimal solubility and reaction control.
- Purification : Use of recrystallization (e.g., ethyl acetate/hexane) or reverse-phase HPLC to isolate the carboxylic acid derivative .
Q. How can NMR spectroscopy and X-ray crystallography confirm the compound’s structural configuration?
- Methodological Answer :
- 1H/13C NMR : Key signals include:
- Bicyclic protons: δ 1.8–2.5 ppm (bridgehead H), split into multiplets due to restricted rotation.
- Fluorophenyl aromatic protons: δ 7.2–7.6 ppm with coupling (J = 8–10 Hz for ortho-F).
- Carboxylic acid proton: Broad signal at δ 10–12 ppm (disappears on D2O exchange) .
- X-ray Crystallography : Resolves stereochemistry and bond angles. For example, the bicyclo[2.1.1]hexane ring typically shows bond lengths of 1.54–1.58 Å (C–C) and 109.5° angles, while the fluorophenyl group adopts a planar conformation .
Q. What analytical techniques are critical for assessing purity and stability?
- Methodological Answer :
- HPLC-MS : Use C18 columns with 0.1% formic acid in water/acetonitrile gradients. Retention time ~12–14 min (λ = 254 nm). Monitor degradation products (e.g., decarboxylation) under accelerated stability conditions (40°C/75% RH) .
- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (>200°C for stable batches) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s bioactivity and target interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding with targets like cyclooxygenase-2 (COX-2). The fluorophenyl group’s electronegativity enhances hydrophobic pocket interactions, while the bicyclic core restricts conformational flexibility, improving binding affinity .
- QSAR Studies : Correlate substituent effects (e.g., fluorine position) with IC50 values. For example, 2-fluorophenyl derivatives show 30% higher COX-2 inhibition than 4-fluoro analogs .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay Standardization : Compare IC50 values under identical conditions (e.g., 10% FBS in DMEM, 48h incubation). Discrepancies may arise from cell line variability (e.g., HEK293 vs. HeLa) .
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites (e.g., hydroxylated derivatives) that may contribute to off-target effects .
Q. How does the bicyclo[2.1.1]hexane framework influence physicochemical properties?
- Methodological Answer :
- LogP : The rigid bicyclic core reduces lipophilicity (calculated LogP = 2.1 vs. 3.5 for linear analogs), improving aqueous solubility .
- pKa : The carboxylic acid group has a pKa ~4.2, enabling pH-dependent ionization critical for membrane permeability .
Q. What novel synthetic routes improve yield and scalability?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
